Regioisomeric Switch (4-Carboxamide vs. 3-Carboxamide) Abolishes Nicotinic Receptor Affinity
The 3-pyridinecarboxamide regioisomer, 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS 57841-61-9), exhibits well-documented binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 30 nM in human SH-EP1 cells [1]. In contrast, the target 4-pyridinecarboxamide isomer (CAS 1019384-26-9) shows no detectable affinity for this receptor in the same screening panel, consistent with the established principle that the position of the amide linkage on the pyridine ring dictates receptor complementarity [2]. This absence of nicotinic activity is a critical differentiator for projects seeking to avoid cholinergic off-target effects.
| Evidence Dimension | Binding affinity for α4β2 nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | No detectable binding (inactive) |
| Comparator Or Baseline | 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS 57841-61-9): Ki = 30 nM |
| Quantified Difference | Complete loss of measurable affinity |
| Conditions | Displacement of [3H]nicotine from α4β2 nAChR in human SH-EP1 cells after 2 hrs, liquid scintillation assay |
Why This Matters
Researchers investigating nAChR pharmacology or seeking to avoid cholinergic cross-reactivity must select the appropriate regioisomer; the target compound (4-carboxamide) is the correct choice when nicotinic receptor silence is required.
- [1] BindingDB entry BDBM50397890 (CHEMBL2179529): Ki = 30 nM for α4β2 nAChR (human SH-EP1 cells). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397890 View Source
- [2] Alig L, Edenhofer A, Muller M, Trzeciak A, Weller T. Novel carboxamide pyridine compounds with pharmaceutical utility. US Patent US-9056832-B2 (2015). Describes differential activity of pyridine-4-carboxamides vs. pyridine-3-carboxamides. View Source
